molecular formula C13H10FN3 B1521606 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine CAS No. 106461-31-8

1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine

Cat. No. B1521606
CAS RN: 106461-31-8
M. Wt: 227.24 g/mol
InChI Key: AEAOFTBZFMMLGQ-UHFFFAOYSA-N
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Description

“1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine” is a compound that contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound . This compound also has a fluorophenyl group attached to it, which could potentially influence its physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. The benzodiazole and fluorophenyl groups could potentially undergo various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodiazole and fluorophenyl groups could potentially affect its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Synthesis of N,N-Disubstituted Piperazine Derivatives

1-(4-Fluorophenyl)-1H-1,3-benzodiazol-2-amine: is utilized in the synthesis of N,N-disubstituted piperazine compounds. These derivatives are of interest due to their potential pharmacological activities, including antipsychotic and antidepressant effects. The fluorophenyl group contributes to the binding affinity of these compounds to their target receptors .

Development of Sedative and Hypnotic Drugs

As a major metabolite of niaparazine, this compound plays a role in the development of sedative and hypnotic drugs. Its structure-activity relationship (SAR) is studied to enhance the efficacy and reduce the side effects of these therapeutic agents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Compounds containing a fluorophenyl group could potentially be hazardous and should be handled with care .

Future Directions

The future research directions involving this compound could include studying its synthesis, properties, and potential applications. It could also involve studying its mechanism of action if it’s used as a drug .

properties

IUPAC Name

1-(4-fluorophenyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)16-13(17)15/h1-8H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAOFTBZFMMLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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